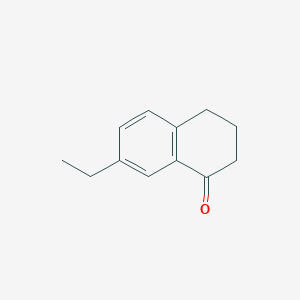

7-Ethyl-1-tetralone

Overview

Description

Scientific Research Applications

Cycloaddition Reactions and Derivative Synthesis

7-Ethyl-1-tetralone has applications in the preparation of heterocyclic mesomeric betaines, which undergo cycloaddition reactions to produce various tetralone derivatives. These reactions and the resultant compounds have significant implications in organic synthesis and medicinal chemistry (Morgan, Ollis, & Stanforth, 2000).

Antimitotic Activity Studies

Research has been conducted to synthesize and evaluate the antimitotic activity of new tetralone acid analogues of podophyllotoxin. These studies involve replacing various groups in podophyllotoxin with elements from tetralone acids, such as this compound, to assess their biological activity, particularly in antimitotic applications (Shivakumar et al., 2014).

Isopropylation and Intermediates for Bioactive Compounds

This compound has been explored for its potential in isopropylation reactions. These reactions are significant for synthesizing intermediates that are crucial for the preparation of bioactive compounds, such as phenolic diterpenes with antimicrobial and anthelmintic activities (Banerjee et al., 2019).

Determination Techniques

There has been development in analytical methods for the determination of 7-methoxy-1-tetralone, a compound related to this compound, using high-performance liquid chromatography. This research provides a foundation for analyzing similar compounds in pharmaceutical and chemical research (Yang Jian-yun, 2011).

Mangrove-Derived Fungal Metabolites

Research has been conducted on the isolation of new tetralones from mangrove-derived fungi. These studies focus on discovering new bioactive compounds, including derivatives of tetralones like this compound, which can have various biological effects, such as inhibitory activities against enzymes and cancer cell lines (Liao et al., 2019).

Synthesis of Analogs and Active Compounds

There is significant research in synthesizing and studying the analgesic properties of compounds related to this compound. These studies involve creating analogs of known pain-relief drugs and assessing their effectiveness, providing insights into new therapeutic agents (Crooks & Szyndler, 1980).

Safety and Hazards

Future Directions

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), and it presents significant advantages with dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . This could potentially be applied to the synthesis of 7-Ethyl-1-tetralone in the future.

Mechanism of Action

Target of Action

Tetralone structures, which 7-ethyl-1-tetralone belongs to, are encountered in diverse bioactive natural products and represent a valuable target in synthetic organic and medicinal chemistry .

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The tetralone structure is a key intermediate in the synthesis of various bioactive compounds .

properties

IUPAC Name |

7-ethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHUHOFPKFAGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282756 | |

| Record name | 7-ethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22531-06-2 | |

| Record name | MLS002639183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

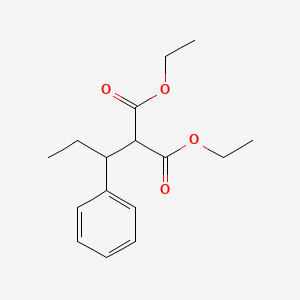

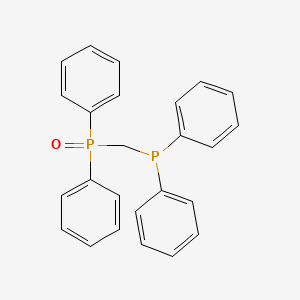

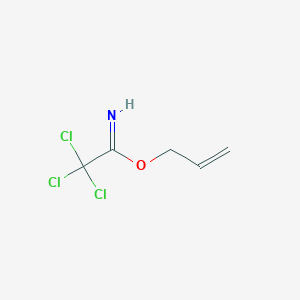

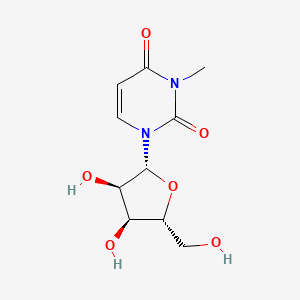

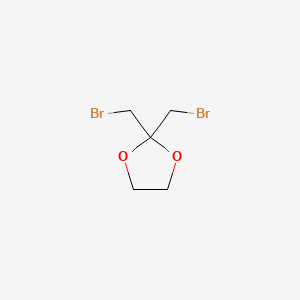

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.